molecular formula C13H22NO3PS B133129 Fenamiphos CAS No. 22224-92-6

Fenamiphos

Cat. No. B133129
CAS RN: 22224-92-6
M. Wt: 303.36 g/mol
InChI Key: ZCJPOPBZHLUFHF-UHFFFAOYSA-N
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Description

Fenamiphos is an organophosphorus pesticide widely used to control nematode pests in various crops. It is recognized for its neurotoxic properties and has been the subject of risk assessments due to its potential environmental impact and presence in surface and groundwater . The pesticide is used in fruiting vegetables, herbaceous ornamentals, and nursery stock, and concerns have been raised regarding its safe use and the missing information required by regulatory frameworks .

Synthesis Analysis

While the provided papers do not detail the synthesis of fenamiphos, they do discuss its degradation and detection. A novel enzyme capable of hydrolyzing the P-O-C bond of fenamiphos has been purified from Microbacterium esteraromaticum MM1, suggesting a potential pathway for its detoxification . Additionally, the development of enhanced biodegradation of fenamiphos in soil with high pH has been observed, indicating that soil conditions can significantly affect the persistence of fenamiphos in the environment .

Molecular Structure Analysis

The molecular structure of fenamiphos allows it to be a substrate for certain enzymes and to interact with various environmental factors. The chiral nature of fenamiphos means that its enantiomers may exhibit different levels of activity, bioaccumulation, metabolism, and toxicity, which is important for risk assessment in humans .

Chemical Reactions Analysis

Fenamiphos undergoes hydrolysis in aqueous buffer solutions, with the rate of degradation varying with pH and temperature. It is more stable in acidic and neutral conditions at lower temperatures, while degradation is rapid in basic conditions and higher temperatures . The hydrolysis of fenamiphos can also be catalyzed by enzymes produced by certain bacteria, even when the pesticide is sorbed to organo clays, indicating that microbial activity can significantly contribute to its degradation in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenamiphos influence its behavior in the environment and its interaction with biological systems. For instance, the bioavailability of fenamiphos sorbed on organo clay was studied, showing that it can be rapidly degraded by bacteria, which has implications for its environmental persistence and potential for bioaccumulation . The photoelectrocatalyzed degradation of fenamiphos using WO3 nanorods as a photoanode has been explored, demonstrating a method for the degradation of this persistent organic compound .

Relevant Case Studies

Several case studies have been conducted to understand the behavior of fenamiphos in different contexts. For example, the risk assessment of fenamiphos in a human model has been carried out to identify the cytochrome P450 isoforms involved in its metabolism and to evaluate the potential for pesticide-drug interactions . The development of a molecularly imprinted electrochemical sensor for the detection of fenamiphos highlights the importance of monitoring this pesticide in the environment . Additionally, the role of soil pH in the development of enhanced biodegradation of fenamiphos has been investigated, showing that repeated treatments with fenamiphos can lead to faster degradation in soils with higher pH .

Scientific Research Applications

  • Microbial Role in Fenamiphos Persistence : Fenamiphos, a nematicide and insecticide, undergoes microbial degradation in soil. Research indicates that microorganisms play a significant role in its degradation, with about 80% of Fenamiphos disappearing in unautoclaved soil over 20 days. Notably, Fenamiphos does not seem to be toxic to the soil algal community and soil enzymes, suggesting its field application may not endanger non-target microorganisms and their activities in soil (Megharaj et al., 1999).

  • Phytoremediation of Soil Contaminated with Fenamiphos : Studies show that Glycine max (soybean), in combination with plant growth-promoting bacteria (PGPB), can effectively degrade Fenamiphos. Particularly, a combination of G. max and Pseudomonas fluorescens was more efficient than G. max alone or with Serratia marcescens in degrading Fenamiphos (Romeh & Hendawi, 2017).

  • Fenamiphos Detection Method : A novel molecular imprinted electrochemical sensor based on Co3O4@MOF-74 nanocomposite has been developed for the detection of Fenamiphos. This sensor demonstrates high selectivity, stability, and reproducibility, making it a valuable tool in monitoring Fenamiphos levels (Karimi-Maleh et al., 2021).

  • Phototransformation of Fenamiphos : Fenamiphos undergoes phototransformation under UV light in water. The photolysis rate follows first-order kinetics, and two photoproducts have been identified and characterized (Hajjaji et al., 2010).

  • Fenamiphos Hydrolysing Enzyme : A novel enzyme capable of hydrolyzing Fenamiphos has been purified from Microbacterium esteraromaticum MM1. This enzyme, identified as enolase, shows potential for application in the detoxification of Fenamiphos (Logeshwaran et al., 2020).

  • Enhanced Biodegradation in Previously Treated Soils : Repeated applications of Fenamiphos can lead to enhanced biodegradation of the nematicide in soil, a phenomenon observed in greenhouse sites and potato fields in Greece (Karpouzas et al., 2004).

  • Transformation and Degradation in Soils : The transformation and degradation of Fenamiphos in Australian soils were studied, revealing that Fenamiphos is rapidly oxidized to its sulfoxide analogue in surface soils (Kookana et al., 1997).

  • Effect on Soil Microbial Activities : Fenamiphos showed no toxicity to dehydrogenase and urease in soils up to 100 mg/Kg soil. However, it significantly inhibited potential nitrification even at 10 mg/Kg soil (Cáceres et al., 2008).

Safety And Hazards

Fenamiphos is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While the future directions of Fenamiphos are not explicitly mentioned in the search results, it is worth noting that there is serious concern about the environmental fate of organophosphorus compounds like Fenamiphos due to their toxicity to aquatic invertebrates .

properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine
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InChI

InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)
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InChI Key

ZCJPOPBZHLUFHF-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C
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Molecular Formula

C13H22NO3PS
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DSSTOX Substance ID

DTXSID3024102
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Molecular Weight

303.36 g/mol
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Physical Description

Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998), Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).]; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Off-white to tan, waxy solid., Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).]
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Solubility

less than 1 mg/mL at 69 °F (NTP, 1992), In water, 400 mg/L at 20 °C, In water, 329 mg/L at 20 °C, In dichloromethane, isopropanol, toluene > 200; hexane 10-20 (all in g/L, 20 °C), Soluble in organic solvents, 0.329 mg/mL at 20 °C, Solubility in water, g/100ml: 0.03, 0.03%
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Density

1.14 at 39-120 °F (NTP, 1992) - Denser than water; will sink, 1.15 g/cu cm at 15 °C, 1.15 g/cm³, 1.14 at 39-120 °F, 1.14
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Vapor Pressure

9.8e-09 mmHg at 86 °F (EPA, 1998), 0.00005 [mmHg], 9.0X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 30 °C:, 0.00005 mmHg
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Product Name

Fenamiphos

Color/Form

Colorless crystals, Off-white to tan, waxy solid

CAS RN

22224-92-6
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Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

121 °F (EPA, 1998), 49 °C, Off-white to tan waxy solid with a melting point of 49 °C and a vapor pressure of 4.7X10-5 mm Hg at 20 °C /Technical grade/, 49.2 °C, 121 °F
Record name FENAMIPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FENAMIPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenamiphos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031787
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENAMIPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name FENAMIPHOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/315
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Fenamiphos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0283.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
T Cáceres, M Megharaj, K Venkateswarlu… - 2010 - Springer
Organophosphorus (OP) compounds are among the most common chemical classes used in crop and livestock protection and account for an estimated 34% of worldwide insecticide …
Number of citations: 64 link.springer.com
N Singh, M Megharaj, WP Gates… - Journal of agricultural …, 2003 - ACS Publications
… Fenamiphos and fenamiphos phenol were separately identified by cochromatography. … was 7.5 min for fenamiphos and 3.5 min for fenamiphos phenol. Recovery of fenamiphos and its …
Number of citations: 74 pubs.acs.org
LT Ou, JE Thomas, DW Dickson - Soil Science Society of …, 1994 - Wiley Online Library
… the fenamiphos application were smaller than in soil collected before the application. Total 14 C recovery from 14 C‐fenamiphos‐… Rapid initial mineralization of fenamiphos was also …
Number of citations: 81 acsess.onlinelibrary.wiley.com
BK Singh, A Walker, JAW Morgan… - Applied and …, 2003 - Am Soc Microbiol
… simultaneously: fenamiphos was converted to fenamiphos sulfoxide (… to fenamiphos phenol. In the United Kingdom soils in which enhanced degradation had been induced, fenamiphos …
Number of citations: 113 journals.asm.org
TP Cáceres, W He, M Megharaj… - Journal of Environmental …, 2008 - Taylor & Francis
… In general, the nitrification activity in soils was decreased with an increase in fenamiphos … 19 and 56 mg fenamiphos/kg dry soil. This study suggests that fenamiphos is likely to be …
Number of citations: 58 www.tandfonline.com
M Megharaj, I Singleton, R Kookana, R Naidu - Soil Biology and …, 1999 - Elsevier
Fenamiphos is a commonly … fenamiphos in soil was determined by comparing the relative rate of its degradation in autoclaved and unautoclaved soil. Nearly 80% of added fenamiphos …
Number of citations: 129 www.sciencedirect.com
TP Caceres, M Megharaj, R Naidu - Journal of Environmental …, 2008 - Taylor & Francis
… Fenamiphos, fenamiphos sulfoxide and fenamiphos sulfone used in this study were of analytical grade (99% purity, Chem Service, USA). The stock solutions for fenamiphos and its …
Number of citations: 7 www.tandfonline.com
M Krause, JT Loubser, PR De Beer - Journal of Agricultural and …, 1986 - ACS Publications
… fenamiphos, is 15-19 mg/kg. A soil or plant sample contains many of the aldicarb or fenamiphos … All the results of aldicarb or fenamiphos in this paper therefore signify the total residues …
Number of citations: 22 pubs.acs.org
TP Cáceres, M Megharaj, R Naidu - Ecotoxicology, 2011 - Springer
… Fenamiphos, fenamiphos sulfoxide and fenamiphos sulfone used in this study were analytical grade (Chem Service, USA 99% purity). The corresponding phenols were synthesised by …
Number of citations: 27 link.springer.com
RS Kookana, C Phang, LAG Aylmore - Soil Research, 1997 - CSIRO Publishing
Fenamiphos is an important nematicide{insecticide and commonly used in horticultural crops and turfs in Australia. We studied the transformation/degradation of fenamiphos under …
Number of citations: 46 www.publish.csiro.au

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